3-Chloro-4-methoxyphenylboronic acid
Overview
Description
3-Chloro-4-methoxyphenylboronic acid is an organoboron compound with the molecular formula C7H8BClO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a chlorine atom at the third position and a methoxy group at the fourth position. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Mechanism of Action
Target of Action
3-Chloro-4-methoxyphenylboronic acid is a type of organoboron compound It’s known that organoboron compounds are often used in suzuki-miyaura cross-coupling reactions , which are widely applied in carbon-carbon bond forming reactions .
Mode of Action
The mode of action of this compound involves its use as a reagent in various chemical reactions. For instance, it has been used as a reactant in iron-catalyzed oxidative coupling with benzene derivatives through homolytic aromatic substitution . It’s also used in the preparation of microtubule inhibitors as potential antitumors . In Suzuki-Miyaura coupling reactions, the compound participates in transmetalation, a process where it transfers its organic group from boron to palladium .
Biochemical Pathways
In the context of suzuki-miyaura coupling reactions, the compound contributes to the formation of new carbon-carbon bonds . This can potentially lead to the synthesis of complex organic compounds, impacting various biochemical pathways depending on the nature of these compounds.
Pharmacokinetics
The pharmacokinetic properties of organoboron compounds can vary widely depending on their chemical structure and the presence of other functional groups .
Result of Action
The molecular and cellular effects of this compound’s action depend on its application. For instance, when used in the synthesis of microtubule inhibitors, the compound can contribute to the inhibition of microtubule dynamics, potentially leading to cell cycle arrest and apoptosis in cancer cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in Suzuki-Miyaura coupling reactions, the reaction conditions (e.g., temperature, pH, presence of a catalyst) can significantly impact the efficiency of the reaction . Furthermore, the compound’s stability may be affected by factors such as temperature, light, and humidity .
Biochemical Analysis
Biochemical Properties
3-Chloro-4-methoxyphenylboronic acid is known to participate in biochemical reactions such as the Suzuki-Miyaura cross-coupling . This reaction involves the coupling of an organoboron compound, like this compound, with a halide under the action of a palladium catalyst
Molecular Mechanism
The molecular mechanism of action of this compound is primarily understood in the context of the Suzuki-Miyaura cross-coupling reaction . In this reaction, the boronic acid forms a new carbon-carbon bond with a halide, facilitated by a palladium catalyst
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-4-methoxyphenylboronic acid can be synthesized through several methods. One common approach involves the borylation of 3-chloro-4-methoxyphenyl halides using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically proceeds under mild conditions, often in the presence of a base like potassium acetate, and is carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale borylation processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reagent concentrations, which is crucial for scaling up the synthesis while maintaining high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-methoxyphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Such as Pd(PPh3)4 or Pd(OAc)2.
Bases: Potassium carbonate, sodium hydroxide, or potassium acetate.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or toluene.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Resulting from oxidation reactions.
Substituted Derivatives: From nucleophilic substitution of the chlorine atom.
Scientific Research Applications
Chemistry
In organic chemistry, 3-chloro-4-methoxyphenylboronic acid is extensively used in the synthesis of complex molecules through Suzuki-Miyaura coupling. This reaction is pivotal in the construction of biaryl structures, which are common in pharmaceuticals, agrochemicals, and organic materials.
Biology and Medicine
This compound is also used in the development of biologically active molecules. The biaryl structures formed from its reactions are often found in drugs and natural products, making it a valuable intermediate in medicinal chemistry.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its ability to form stable carbon-carbon bonds makes it a key reagent in the manufacture of high-performance materials.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: The parent compound without any substituents.
4-Methoxyphenylboronic Acid: Lacks the chlorine substituent.
3-Chlorophenylboronic Acid: Lacks the methoxy group.
Uniqueness
3-Chloro-4-methoxyphenylboronic acid is unique due to the presence of both chlorine and methoxy substituents, which can influence its reactivity and the properties of the products formed. The chlorine atom can participate in further substitution reactions, while the methoxy group can affect the electronic properties of the phenyl ring, making this compound particularly versatile in synthetic applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
(3-chloro-4-methoxyphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BClO3/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4,10-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUTJHOWRPUPHIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90390609 | |
Record name | 3-Chloro-4-methoxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90390609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175883-60-0 | |
Record name | 3-Chloro-4-methoxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90390609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-4-methoxybenzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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